molecular formula C7H16N2 B2856380 (1R,2R)-2-N-methylcyclohexane-1,2-diamine CAS No. 460090-24-8

(1R,2R)-2-N-methylcyclohexane-1,2-diamine

Cat. No.: B2856380
CAS No.: 460090-24-8
M. Wt: 128.219
InChI Key: UZFSSDLWBZWJRU-RNFRBKRXSA-N
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Description

“(1R,2R)-2-N-methylcyclohexane-1,2-diamine” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2R” notation indicates the configuration of the chiral centers in the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “(1R,2R)-N,N′-bis- (salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye” have been synthesized and studied .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffractometry, Fourier transform infrared (FT-IR), and computational studies .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For instance, a similar compound, “(1R,2R)-1-Bromo-2-methylcyclohexane”, has been studied for its reactivity .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and density can be determined experimentally. For instance, the solubility of “(1R,2R)- (+)-1,2-diaminocyclohexane L-tartrate (DHT)” in various solvents has been measured .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For example, Tapentadol, a synthetic analgesic, is a mu-opioid receptor agonist that also inhibits norepinephrine reuptake .

Safety and Hazards

Safety data sheets provide information about the hazards of a compound and the necessary precautions. For example, “(1R,2R)-(-)-1,2-Diaminocyclohexane” is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, fault protection is becoming a preferred term within NASA, suggesting potential future directions in this field .

Properties

IUPAC Name

(1R,2R)-2-N-methylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFSSDLWBZWJRU-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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